N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes fluorophenyl groups and a triazolothiadiazine core
Preparation Methods
The synthesis of N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiadiazines with excellent yields . Industrial production methods may involve scaling up this synthetic route while ensuring the reaction conditions are optimized for large-scale manufacturing.
Chemical Reactions Analysis
N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazolothiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Triazolopyrimidines: These compounds have a similar triazole ring but differ in the fused ring system, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19F2N5OS |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H19F2N5OS/c1-2-5-16-24-25-20-27(16)26-17(12-8-10-13(21)11-9-12)18(29-20)19(28)23-15-7-4-3-6-14(15)22/h3-4,6-11,17-18,26H,2,5H2,1H3,(H,23,28) |
InChI Key |
XOHBFKLCBLPJAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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